Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate
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Overview
Description
Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.359 g/mol . It is a derivative of benzoic acid and is known for its unique structural features, including a heptyl chain, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate typically involves the esterification of 2-heptyl-4-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2-heptyl-4-oxo-6-methoxybenzoic acid.
Reduction: Formation of 2-heptyl-4-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as a stabilizer in food products and as a fixative in the fragrance industry.
Mechanism of Action
The mechanism of action of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with enzymes and receptors. The heptyl chain enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the heptyl chain.
Methyl 2-chloro-4-hydroxy-6-methylbenzoate: Contains a chlorine atom instead of a methoxy group.
Methyl 3-chloro-2-hydroxy-6-methoxybenzoate: Similar structure but with a chlorine atom at a different position.
Properties
CAS No. |
4670-21-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
methyl 2-heptyl-4-hydroxy-6-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-4-5-6-7-8-9-12-10-13(17)11-14(19-2)15(12)16(18)20-3/h10-11,17H,4-9H2,1-3H3 |
InChI Key |
NPOWRQBNOWTAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC |
Origin of Product |
United States |
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